6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with a chlorophenyl group and a diphenylmethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as the starting material.
Attachment of the Diphenylmethylpiperazine Moiety: The final step involves the coupling of the diphenylmethylpiperazine moiety to the pyrimidinone core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(4-Chlorophenyl)-N~6~-(diphenylmethyl)pyrimidine-4,5,6-triamine
- 4-Quinolinecarboxylic acid, 6- [ [3- [4- [ (1,1-dimethylethoxy)carbonyl]-1-piperazinyl]propyl]methylamino]-
Uniqueness
6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a diphenylmethylpiperazine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H25ClN4O |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(4-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H25ClN4O/c28-23-13-11-20(12-14-23)24-19-25(33)30-27(29-24)32-17-15-31(16-18-32)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26H,15-18H2,(H,29,30,33) |
InChI Key |
HSYTYJYSWIDKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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